Diethyl 2-cyclohexylmethylmalonate
Description
Diethyl 2-cyclohexylmethylmalonate is a malonic acid derivative in which the central methylene group is substituted with a cyclohexylmethyl moiety. This compound belongs to the class of dialkyl malonates, which are widely employed as versatile intermediates in organic synthesis, particularly in the construction of carbon-carbon bonds via alkylation or conjugate addition reactions.
However, its bulky nature may also affect reaction kinetics in synthetic pathways.
Properties
CAS No. |
29805-59-2 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
diethyl 2-(cyclohexylmethyl)propanedioate |
InChI |
InChI=1S/C14H24O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
WYEHGLSPWYCMOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Malonate Esters
Note: Values marked with * are inferred based on structural analogs.
Key Observations:
Substituent Size and Lipophilicity :
- The cyclohexylmethyl group (inferred) is bulkier and more lipophilic than phenyl or benzyl substituents, which may reduce solubility in polar solvents but improve compatibility with lipid-rich environments .
- Diethyl benzylmalonate (logP ~2.5 estimated) vs. cyclohexylmethyl analog (logP likely >3.0).
Reactivity in Alkylation Reactions :
- Steric hindrance from the cyclohexylmethyl group could slow nucleophilic attack at the malonate α-carbon compared to less bulky derivatives like diethyl malonate .
- Similar trends are observed in diethyl 2-(2-bromocyclohex-2-enyl)malonate synthesis, where steric effects influence reaction yields .
Thermal Stability :
- Cyclohexyl derivatives (e.g., diethyl 2-(2-oxocyclohexyl)malonate ) may exhibit lower thermal stability due to strain in the cyclohexane ring, contrasting with planar aromatic substituents (e.g., phenylmalonates ).
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